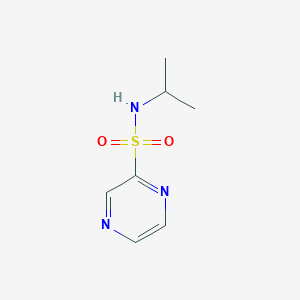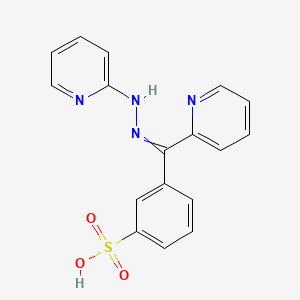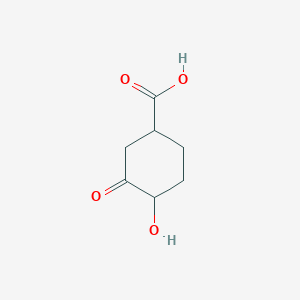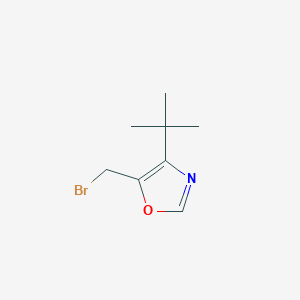
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C20H20. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 1 and 11 positions and a partially hydrogenated ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of 1,11-dimethylchrysene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an inert solvent such as ethanol or tetrahydrofuran to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through the alteration of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrochrysene: Lacks the methyl groups at the 1 and 11 positions, resulting in different chemical properties and reactivity.
1,11-Dimethylchrysene: Fully aromatic without the hydrogenation of the ring, leading to distinct chemical behavior.
1,2,3,4-Tetrahydro-1-methylchrysene: Contains only one methyl group, affecting its steric and electronic properties.
Uniqueness
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
52171-94-5 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1,11-dimethyl-1,2,3,4-tetrahydrochrysene |
InChI |
InChI=1S/C20H20/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-4,7-8,10-13H,5-6,9H2,1-2H3 |
Clave InChI |
HJQPFVFZAZFPRE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C=C(C3=C2C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


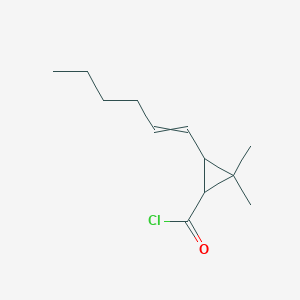



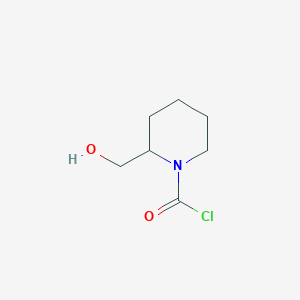
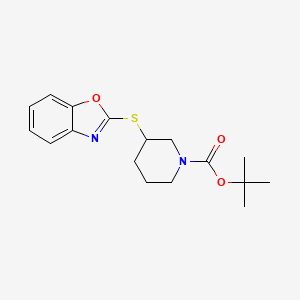

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
